6-Bromo-2-chloro-7-fluoroquinoline is a synthetic compound belonging to the class of quinolines, which are bicyclic aromatic compounds. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the quinoline ring, which contribute to its unique chemical properties and potential biological activities. Quinolines are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antimalarial agents.
The synthesis of 6-Bromo-2-chloro-7-fluoroquinoline can be traced back to various chemical literature and research articles that explore the synthesis of halogenated quinolines. These compounds are often derived from simpler quinoline precursors through halogenation reactions, which introduce the bromine, chlorine, and fluorine atoms into the molecular structure.
6-Bromo-2-chloro-7-fluoroquinoline is classified as a halogenated heterocyclic compound. It falls under the broader category of quinoline derivatives, which are known for their pharmacological significance. The presence of multiple halogens in its structure may enhance its reactivity and biological activity.
The synthesis of 6-Bromo-2-chloro-7-fluoroquinoline typically involves several key steps:
The technical aspects of these reactions require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the desired product. The use of protective groups may also be necessary to prevent unwanted reactions during the halogenation steps.
6-Bromo-2-chloro-7-fluoroquinoline can participate in various chemical reactions due to its reactive halogen substituents:
The reactivity of this compound is influenced by the electronic effects of the halogens, which can stabilize or destabilize certain reaction intermediates depending on their positions relative to each other on the quinoline ring.
The mechanism of action for 6-Bromo-2-chloro-7-fluoroquinoline is primarily studied within the context of its biological activities:
Research indicates that halogenated quinolines exhibit enhanced activity against various pathogens compared to their non-halogenated counterparts due to increased lipophilicity and improved cell membrane penetration.
6-Bromo-2-chloro-7-fluoroquinoline has several potential applications in scientific research:
This compound exemplifies the importance of halogenated derivatives in medicinal chemistry and their role in developing effective therapeutic agents against resistant strains of bacteria and parasites.
The development of quinoline-based antibiotics represents a cornerstone in medicinal chemistry, beginning with nalidixic acid (first-generation, 1960s) and evolving through four generations of fluoroquinolones (FQs). These synthetic antibiotics progressively expanded their spectrum against Gram-negative and Gram-positive pathogens through strategic structural modifications. By the 2020s, advanced-generation FQs like ciprofloxacin and moxifloxacin demonstrated enhanced efficacy against multidrug-resistant strains, including Mycobacterium tuberculosis and hospital-acquired pathogens. The core bicyclic quinoline scaffold permits targeted modifications at multiple positions (N-1, C-3, C-6, C-7, C-8), enabling optimization of pharmacokinetics and pharmacodynamics. The C-6 fluorine atom—a hallmark of all clinically used FQs—significantly enhances DNA gyrase/topoisomerase IV binding affinity and cellular penetration, establishing fluorine as indispensable for antibacterial activity [5].
Halogen atoms (F, Cl, Br) at strategic positions on the quinoline nucleus critically influence bioactivity through steric, electronic, and lipophilic effects:
Table 1: Impact of Halogen Substituents on Quinoline Properties
Position | Halogen | Electronic Effect | Steric Influence | Role in Bioactivity |
---|---|---|---|---|
C-6 | F | Strong σ-withdrawal | Small atomic radius | Enhances enzyme binding & cell uptake |
C-7 | F/Cl/Br | Moderate withdrawal | Variable | Broadens spectrum against resistant strains |
C-2/C-8 | Cl/Br | Weak withdrawal | Larger atomic radius | Blocks metabolic degradation sites |
C-6/C-7 | F + Br/Cl | Synergistic withdrawal | Complementary | Optimizes electron distribution |
6-Bromo-2-chloro-7-fluoroquinoline (CAS 1354954-57-6) serves as a polyhalogenated synthetic intermediate designed for further pharmacophore elaboration. Its strategic halogen placement enables three key applications:
Table 2: Key Identifiers of 6-Bromo-2-chloro-7-fluoroquinoline
Property | Value | Source |
---|---|---|
CAS Registry Number | 1354954-57-6 | [1] [2] |
Molecular Formula | C₉H₄BrClFN | [3] |
SMILES | C1=CC(=NC2=CC(=C(C=C21)Br)F)Cl | [3] |
InChIKey | OIAINONUWSVHGO-UHFFFAOYSA-N | [1] [3] |
Predicted Collision Cross Section (Ų) | [M+H]+: 141.2; [M-H]-: 146.5 | [3] |
Synthetically, this compound is accessible via the Gould-Jacobs reaction or halogenative cyclization of substituted anilines. Its purity (>95%) and stability (room temperature storage) facilitate scalable production [1] [2]. As antibiotic resistance escalates, this trifunctionalized quinoline core enables rapid generation of libraries targeting novel bacterial pathways, positioning it as a critical scaffold in next-generation FQ development [4] [5].
Table 3: Synthetic Applications of 6-Bromo-2-chloro-7-fluoroquinoline
Reaction Site | Target Modifications | Biological Outcome |
---|---|---|
C-2 (Cl) | Piperazine, aminopyrrolidine | Enhanced Gram-positive coverage |
C-6 (Br) | Aryl/heteroaryl Suzuki coupling | Improved pharmacokinetic profiles |
C-3 | Oxadiazole/triazole hybrids | Dual-targeting (enzyme inhibition + efflux pump disruption) |
C-7 (F) | Retained fluorine | Optimal DNA gyrase binding affinity |
Key compound names mentioned: 6-bromo-2-chloro-7-fluoroquinoline, ciprofloxacin, moxifloxacin, nalidixic acid, 6-bromo-4-chloro-7-fluoroquinoline
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8